molecular formula C5H13ClN2 B051598 Pivalamidine hydrochloride CAS No. 18202-73-8

Pivalamidine hydrochloride

Cat. No. B051598
CAS RN: 18202-73-8
M. Wt: 136.62 g/mol
InChI Key: ARDGQYVTLGUJII-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pivalamidine hydrochloride synthesis often involves the hydrolysis or amination of pivalamide or its derivatives. A noted methodology includes the hydrolysis of pivalamide derivatives using Fe(NO3)3 in methanol (MeOH) at room temperature, affording the corresponding amine products (Bavetsias, Henderson, & McDonald, 2004). Additionally, copper-catalyzed hydroamination of γ-substituted allylic pivalamides has been reported, indicating the crucial role of the N-pivaloyl group in facilitating hydrocupration steps and suppressing unproductive β-elimination (Ichikawa, Dai, & Buchwald, 2019).

Molecular Structure Analysis

Studies focusing on the molecular structure of pivalamide derivatives, including those related to pivalamidine hydrochloride, reveal significant insights into their molecular conformation. For instance, the molecular structure of certain pivalamide derivatives exhibits intra- and intermolecular hydrogen bonding, contributing to the stabilization of their molecular conformation (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Chemical Reactions and Properties

Pivalamidine hydrochloride participates in a variety of chemical reactions, showcasing its reactivity and utility in organic synthesis. Notable reactions include the oxidative amidation of aryl methyl ketones, leading to the synthesis of free (N-H) α-ketoamides, facilitated by catalysts like molecular iodine (Liu, Gao, Wu, Zhang, Ding, & Wu, 2015). Additionally, the palladium-catalyzed direct C-H amination using N-chloroamines at room temperature, with pivalamide derivatives serving as substrates, illustrates the compound's versatility (Grohmann, Wang, & Glorius, 2012).

Scientific Research Applications

Pivalamidine Hydrochloride (CAS RN: 18202-73-8) is a chemical compound with a molecular formula of C5H12N2·HCl and a molecular weight of 136.62 . It appears as a white to almost white powder or crystal . This compound is used in the synthesis of Pyrimidines & Triazines .

  • Pharmaceuticals

    • Pivalamidine Hydrochloride can be used as an intermediate to synthesize various drugs . The specific drugs and their therapeutic uses would depend on the reactions involved and the final compounds synthesized.
  • Dyes

    • This compound can also be used in the synthesis of dyes . The color, stability, and other properties of the dye would depend on the specific reactions and other compounds involved.
  • Pesticides

    • Pivalamidine Hydrochloride can be used to synthesize pesticides . The specific pests targeted and the effectiveness of the pesticide would depend on the specific compounds synthesized.
  • Rubber Vulcanization Accelerators

    • This compound can be used in the synthesis of rubber vulcanization accelerators . These accelerators can speed up the vulcanization process, improving the efficiency of rubber production.
  • Anti-chloramine Ester of Chloramine Fungicides

    • Pivalamidine Hydrochloride can be used as an anti-chloramine ester of chloramine fungicides . This can enhance the effectiveness of these fungicides.
  • Bulk Pharmaceutical Agents & Intermediates for Pharmaceuticals

    • Pivalamidine Hydrochloride is used in the synthesis of Pyrimidines & Triazines , which are key structures in many pharmaceutical agents.
  • Pharmaceuticals : It can be used as an intermediate to synthesize various drugs .
  • Dyes : This compound can also be used in the synthesis of dyes .
  • Pesticides : Pivalamidine Hydrochloride can be used to synthesize pesticides .
  • Rubber Vulcanization Accelerators : This compound can be used in the synthesis of rubber vulcanization accelerators .
  • Anti-chloramine Ester of Chloramine Fungicides : Pivalamidine Hydrochloride can be used as an anti-chloramine ester of chloramine fungicides .
  • Bulk Pharmaceutical Agents & Intermediates for Pharmaceuticals : Pivalamidine Hydrochloride is used in the synthesis of Pyrimidines & Triazines , which are key structures in many pharmaceutical agents.

Safety And Hazards

Pivalamidine hydrochloride is classified as an irritant . It can cause skin and eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

2,2-dimethylpropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c1-5(2,3)4(6)7;/h1-3H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDGQYVTLGUJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939518
Record name 2,2-Dimethylpropanimidamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pivalamidine hydrochloride

CAS RN

18202-73-8
Record name Propanimidamide, 2,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 18202-73-8
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Record name 2,2-Dimethylpropanimidamide--hydrogen chloride (1/1)
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Record name Pivalamidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
P Barczynski, HC Van der Plas - The Journal of Organic …, 1982 - ACS Publications
… Results and Discussion Treatment of 5-nitropyrimidine (1) with benzamidine hydrochloride or pivalamidine hydrochloride in ethanolic solution in the presence of an excess of …
Number of citations: 28 pubs.acs.org
M Tielemans, D Christophe… - Journal of heterocyclic …, 1987 - Wiley Online Library
… Aqueous sodium hydroxide (120 ml of 5%) was added to an intimate mixture of 9.5 g (0.07 mole) of pivalamidine hydrochloride and 19.19 g (0.14 mole) of the crude sodium salt of ethyl …
Number of citations: 8 onlinelibrary.wiley.com
DJ Brown, RF Evans - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… Pivalamidine hydrochloride, obtained from pivalonitrile 7* * without isolation of the intermediate imidoate hydrochloride, had mp 190-192.5" (from propan-2-01) (Found: C, 43.9; H, 9.6; …
Number of citations: 19 pubs.rsc.org
WR White III - 1992 - search.proquest.com
The interconversion of parent and phenyl substituted homocubenes and homocubanylidenes is investigated by a combination of laser flash photolysis techniques and traditional …
Number of citations: 3 search.proquest.com
GW Miller, FL Rose - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… to a chilled solution of sodium (2.6 g.) in methanol (50 ml.) , and to the resulting solution there was gradually added pivalamidine hydrochloride (7.0 g.). The mixture was cooled in ice…
Number of citations: 63 pubs.rsc.org
C Wigbers, J Prigge, Z Mu, R Fröhlich, L Chi… - 2011 - Wiley Online Library
N‐Acylamidines 1a–q, which are important ligands for metal ion complexation, were easily prepared either by acylation of amidines 2 or by treatment of N‐acylimidates 3 with amines. …
T Takahashi, S Hirokami, M Nagata… - Journal of the …, 1989 - pubs.rsc.org
… 2.6- Di-t-bu t ylpy rimidin-4(3 H)-one was synthc 4 i A by condensation '' of pivalamidine hydrochloride and ct h 4 I 3.44 ime t hy l-3-oxopen tanoate.* 2,3,6-Trimethylpyrimid- …
Number of citations: 7 pubs.rsc.org
K Uneyama - 2009 - Citeseer
… P1761 Pivalamidine Hydrochloride (1) … Pivalamidine hydrochloride (1) reacts with aldehyde equivalent 2 and N-cyanothiourea 6 to provide pyrimidine derivative 4,1a) and triazine …
Number of citations: 2 citeseerx.ist.psu.edu
J Jin, Z Zhu, J Yan, X Zhou, C Cao… - Advanced Photonics …, 2022 - Wiley Online Library
… First, the key starting material, 2-(tert-butyl)pyrimidin-4(3H)-one (L1), was prepared from condensation of pivalamidine hydrochloride and the in situ–generated sodium salt of ethyl …
Number of citations: 18 onlinelibrary.wiley.com

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